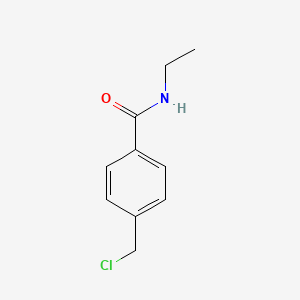

4-(Chloromethyl)-N-ethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Chloromethyl)-N-ethylbenzamide is an organic compound characterized by the presence of a chloromethyl group attached to a benzene ring, along with an ethyl group bonded to the nitrogen atom of the amide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-N-ethylbenzamide typically involves the chloromethylation of N-ethylbenzamide. One common method is the reaction of N-ethylbenzamide with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under acidic conditions, often in a solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, alternative chloromethylating agents and catalysts may be explored to improve the environmental and economic aspects of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Chloromethyl)-N-ethylbenzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the amide group to an amine or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol or ethanol.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzamides with various functional groups.

Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

Reduction: Formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-(Chloromethyl)-N-ethylbenzamide has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(Chloromethyl)-N-ethylbenzamide depends on its specific application. In pharmaceutical research, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modulation of their activity . The ethylbenzamide moiety may contribute to the compound’s binding affinity and specificity for its target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Chloromethyl)benzamide: Lacks the ethyl group on the nitrogen atom, which may affect its reactivity and binding properties.

N-ethylbenzamide: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

4-(Bromomethyl)-N-ethylbenzamide: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may influence its reactivity and selectivity in chemical reactions.

Uniqueness

4-(Chloromethyl)-N-ethylbenzamide is unique due to the presence of both the chloromethyl and ethylbenzamide groups, which confer specific reactivity and binding properties. The chloromethyl group allows for versatile chemical modifications, while the ethylbenzamide moiety enhances its potential as a building block in pharmaceutical and material science applications .

Biologische Aktivität

4-(Chloromethyl)-N-ethylbenzamide is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, has garnered attention for its interactions with various biological targets, making it a candidate for further research and development in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClN, with a molecular weight of approximately 213.67 g/mol. The presence of a chloromethyl group at the para position of the benzene ring enhances its reactivity, while the ethyl group contributes to its lipophilicity, which is crucial for biological interactions.

Biological Activities

Preliminary studies suggest that this compound exhibits several biological activities:

- Antimicrobial Activity : Research indicates that compounds with similar structures can inhibit bacterial growth, suggesting potential antimicrobial properties for this compound. For example, related compounds have shown significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations as low as 50 µg/mL .

- Anticancer Properties : The compound may also exhibit anticancer effects. Analogous compounds have been reported to induce apoptosis in cancer cell lines such as MDA-MB-231, with significant increases in apoptotic markers observed . The mechanism appears to involve the modulation of specific cellular pathways, potentially linked to enzyme inhibition or receptor interaction.

The biological activity of this compound is likely mediated through its interaction with various molecular targets. The chloromethyl group may facilitate binding to enzymes or receptors involved in critical biological processes. For instance, structure-activity relationship (SAR) studies have indicated that modifications in the functional groups can significantly alter the pharmacological profile of related compounds.

Table 1: Summary of Biological Activities

Example Studies

- Antimicrobial Study : A study evaluated the antibacterial efficacy of structurally similar compounds, revealing that certain derivatives exhibited over 80% inhibition against S. aureus at specific concentrations .

- Apoptosis Induction : In a cellular study involving MDA-MB-231 breast cancer cells, a derivative showed a 22-fold increase in apoptotic cells when treated with the compound compared to control groups, highlighting its potential as an anticancer agent .

- Enzyme Interaction : Molecular docking studies have suggested favorable binding interactions between this compound and key enzymes involved in metabolic pathways, indicating its potential utility in drug design.

Eigenschaften

IUPAC Name |

4-(chloromethyl)-N-ethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-2-12-10(13)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRIUIRDTOWAQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.